molecular formula C17H17ClFNOS B2825771 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide CAS No. 339105-13-4

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B2825771
CAS No.: 339105-13-4
M. Wt: 337.84
InChI Key: BRIAXERVVRHNEK-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is a chemical compound with the CAS Number: 339105-13-4 . It has a molecular weight of 337.85 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17ClFNOS/c1-17(2,11-18)16(21)20-13-5-9-15(10-6-13)22-14-7-3-12(19)4-8-14/h3-10H,11H2,1-2H3,(H,20,21) . This indicates that the compound contains carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms.


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 521.6±45.0 °C at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The compound 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has been synthesized and its structure determined by X-ray single crystal diffraction, showing its potential for detailed structural analysis in chemical research (Huang Ming-zhi et al., 2005).

Spectrophotometric Detection

  • This compound can be detected spectrophotometrically, indicating its utility in analytical chemistry for quantitative analysis in solutions (L. Shu, 2011).

Photophysics and Fluoride Binding

  • Research on phlorin macrocycles containing similar compounds has shown significant multielectron redox and photochemical properties, including cooperative fluoride binding, demonstrating their potential in photochemical studies (Allen J. Pistner et al., 2013).

Water-Soluble Derivatives for Biomedical Applications

  • Water-soluble derivatives of similar compounds have been synthesized for potential use in various biomedical applications, such as photosensitizers or fluorophores, due to their photophysical properties (K. E. Borbas et al., 2008).

Photodehalogenation Studies

  • Studies on the photodehalogenation of related silylated and stannylated phenyl halides have provided insights into the generation of phenyl cations and benzyne, illustrating their potential use in exploring photophysics and photochemistry (S. Protti et al., 2012).

Crystal Structure of Analogous Compounds

  • The crystal structure of compounds with structural similarities has been studied, providing insights into their molecular geometry and potential interactions in crystal engineering (S. Yalcin et al., 2012).

Polyimides with High Refractive Index

  • Thiophenyl-substituted benzidines, similar in structure, have been used to create transparent polyimides with high refractive indices and small birefringence, suitable for applications requiring these optical properties (P. Tapaswi et al., 2015).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c1-17(2,11-18)16(21)20-13-5-9-15(10-6-13)22-14-7-3-12(19)4-8-14/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAXERVVRHNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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